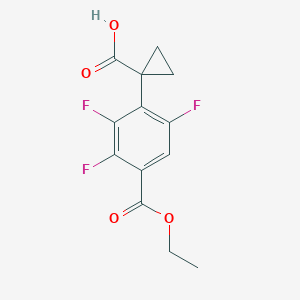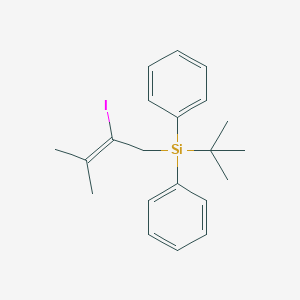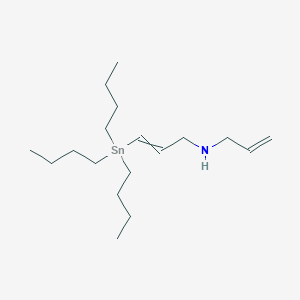![molecular formula C33H40O3 B14275940 4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) CAS No. 154722-64-2](/img/structure/B14275940.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is a complex organic compound with the molecular formula C33H40O3 and a molecular weight of 484.67 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methylene bridge connecting two phenolic units. It is known for its significant applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) typically involves the condensation of 4-hydroxybenzaldehyde with 2-cyclohexyl-5-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity . Additionally, the compound may interact with specific enzymes and receptors, modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-methylenebis-: Similar structure but lacks the cyclohexyl groups.
Bisphenol A (BPA): Contains two phenolic groups connected by a methylene bridge but differs in the substituents on the phenolic rings.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features enhance its stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
154722-64-2 |
|---|---|
Molekularformel |
C33H40O3 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
2-cyclohexyl-4-[(5-cyclohexyl-4-hydroxy-2-methylphenyl)-(4-hydroxyphenyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C33H40O3/c1-21-17-31(35)29(23-9-5-3-6-10-23)19-27(21)33(25-13-15-26(34)16-14-25)28-20-30(32(36)18-22(28)2)24-11-7-4-8-12-24/h13-20,23-24,33-36H,3-12H2,1-2H3 |
InChI-Schlüssel |
TUBNHXBTFDDYPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C2=CC=C(C=C2)O)C3=CC(=C(C=C3C)O)C4CCCCC4)C5CCCCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)







![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
